molecular formula C9H9FO2 B1585850 Methyl 2-(4-fluorophenyl)acetate CAS No. 34837-84-8

Methyl 2-(4-fluorophenyl)acetate

Cat. No.: B1585850
CAS No.: 34837-84-8
M. Wt: 168.16 g/mol
InChI Key: AJPPKGMEHMXPMC-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Acetate (B1210297) Esters in Contemporary Chemical Research

The introduction of fluorine into organic molecules, a process known as fluorination, is a powerful strategy in modern chemical research, significantly altering the properties of the parent compound. nih.gov Fluorinated compounds have found widespread use as finishing agents for fabrics, in fire-fighting foams, and as insulators for electric wires. wikipedia.org The interest in fluorinated esters, specifically, dates back to the 1940s, initially driven by investigations into their chemical properties and potential applications. pdx.edu

In contemporary research, the presence of a fluorine atom in an ester can dramatically influence its chemical stability and reactivity. nih.gov For instance, fluorinated acetate esters can exhibit different rates of hydrolysis compared to their non-fluorinated analogs due to the strong electron-withdrawing nature of fluorine. nih.gov This modification of electronic properties is a key reason why fluorinated compounds are studied for use in advanced materials, such as polymers and oil lubricants, and have been explored for biomedical applications like blood substitutes. nih.govpdx.edu The unique characteristics of fluorinated surfactants and materials make them highly suitable for numerous industrial processes and consumer applications. 20.210.105

Foundational Research on Arylacetate Ester Chemistry

Arylacetate esters, the chemical class to which Methyl 2-(4-fluorophenyl)acetate belongs, are fundamental intermediates in organic synthesis. nih.gov Foundational research has established these compounds as versatile precursors for a wide array of more complex molecules. The ester functional group is reactive and can undergo several key transformations, including hydrolysis, transesterification, and reduction. vulcanchem.com

The core structure of an arylacetate ester is frequently employed in carbon-carbon bond formation reactions, which are central to modern organic synthesis. mdpi.com For example, the palladium-catalyzed α-arylation of esters is a powerful method for creating complex molecular architectures. mdpi.com Furthermore, derivatives of arylacetates have been synthesized and studied for their potential biological activities, serving as scaffolds for the development of new chemical entities. nih.gov The synthesis of esters is a well-established field, with numerous methods developed, ranging from the classic Fischer esterification of a carboxylic acid and an alcohol to more advanced catalytic systems. pdx.eduresearchgate.net The reactivity of the ester is primarily defined by its susceptibility to nucleophilic attack at the carbonyl carbon. vulcanchem.comuky.edu

Identification of Key Research Questions and Unexplored Areas Pertaining to this compound

While this compound is established as a chemical intermediate, several research avenues concerning its specific properties and applications remain underexplored. ambeed.comsigmaaldrich.com A primary area of future investigation lies in its potential application in materials science. The market for the related compound, 4-Fluorophenyl Acetate, is projected to grow, driven by its use in high-performance battery additives. datainsightsmarket.com This suggests a key research question: could this compound or its derivatives also function as electrolytes or additives to enhance the performance and stability of energy storage devices?

Another unexplored area is its systematic use in the synthesis of compound libraries for drug discovery. The fluorophenylacetic acid moiety is a common structural motif in medicinal chemistry, and the methyl ester provides a convenient handle for further chemical elaboration. While many analogs with different substitution patterns exist, a comprehensive study of how the para-fluorine atom in this compound specifically influences binding interactions or metabolic stability in a biological context is not widely reported. bldpharm.combldpharm.com

Finally, while the general reactivity of esters is well-known, detailed kinetic and mechanistic studies on this compound under novel catalytic conditions could reveal new synthetic pathways. acs.org Exploring its utility in multicomponent reactions or as a substrate in biocatalysis could unlock new, efficient routes to valuable and complex molecules. nih.gov The development of more sustainable and eco-friendly production methods for this and related compounds also presents an ongoing research challenge. datainsightsmarket.com

Compound Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 34837-84-8 matrix-fine-chemicals.comambeed.comfishersci.co.uk
Molecular Formula C₉H₉FO₂ matrix-fine-chemicals.comnih.govuni.lu
Molecular Weight 168.17 g/mol sigmaaldrich.comfishersci.co.uknih.gov
IUPAC Name This compound matrix-fine-chemicals.comfishersci.co.uk
Predicted XlogP 1.9 uni.lu
Boiling Point 211.0 ± 15.0 °C at 760 mmHg vulcanchem.com
Density 1.1 ± 0.1 g/cm³ vulcanchem.com

Table 2: Identification and Structural Data

IdentifierValueSource(s)
SMILES COC(=O)CC1=CC=C(C=C1)F matrix-fine-chemicals.comuni.lu
InChI InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 uni.lu
InChIKey AJPPKGMEHMXPMC-UHFFFAOYSA-N matrix-fine-chemicals.comfishersci.co.ukuni.lu

Table 3: Predicted Mass Spectrometry Data

Adductm/zSource(s)
[M+H]⁺ 169.06593 uni.lu
[M+Na]⁺ 191.04787 uni.lu
[M-H]⁻ 167.05137 uni.lu
[M+NH₄]⁺ 186.09247 uni.lu
[M+K]⁺ 207.02181 uni.lu

Synthetic Methodologies and Advanced Chemical Synthesis of this compound

This compound, a significant chemical intermediate, is synthesized through various established and advanced chemical routes. These methodologies range from classical esterification and condensation reactions to sophisticated stereoselective and catalytic strategies, enabling the efficient production of this compound and its chiral analogues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPPKGMEHMXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369799
Record name methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-84-8
Record name methyl 2-(4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-fluorophenyl)acetate
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Synthetic Methodologies and Advanced Chemical Synthesis

Historical and Current Synthetic Routes to Methyl 2-(4-fluorophenyl)acetate

The primary and most direct methods for synthesizing this compound involve the esterification of its corresponding carboxylic acid and condensation reactions that build the core structure.

Esterification Approaches to Phenylacetic Acid Derivatives

The most common route for the synthesis of this compound is the Fischer esterification of 4-fluorophenylacetic acid. masterorganicchemistry.comsigmaaldrich.com This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The reaction is an equilibrium process. To achieve high yields of the ester, a large excess of the alcohol (methanol) is typically used to shift the equilibrium towards the product side. Another strategy to drive the reaction to completion is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus. masterorganicchemistry.com The mechanism proceeds through the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps follows, ultimately leading to the formation of the ester and water. masterorganicchemistry.com

Transesterification is another viable esterification approach. For instance, a method for synthesizing similar α-bromo phenylacetate (B1230308) esters involves the transesterification of the corresponding carboxylic acid with methyl acetate (B1210297), catalyzed by a Lewis acid like titanium tetrachloride. This method can be advantageous due to short reaction times and high product purity. google.com

Table 1: Comparison of Esterification Conditions for Phenylacetic Acid Derivatives

Reaction Reactants Catalyst Key Conditions Yield
Fischer Esterification Acetic Acid + Ethanol (B145695) Acid Catalyst Equal amounts of reactants 65%
Fischer Esterification Acetic Acid + Ethanol Acid Catalyst 10-fold excess of alcohol 97%

| Transesterification | α-Bromo-2-chlorophenylacetic acid + Methyl Acetate | Titanium Tetrachloride | Molar ratio of catalyst to acid: 0.04-0.06:1 | >90% |

Condensation Reactions in Fluorinated Ester Synthesis

Condensation reactions provide an alternative pathway for the synthesis of fluorinated esters. The Claisen condensation, for example, can be used to form β-keto esters. In the context of fluorinated compounds, a fluorinated ester can react with another ester or a ketone in the presence of a strong base like sodium ethoxide. pdx.eduacs.org For instance, the condensation of ethyl trifluoroacetate (B77799) with ethyl acetate would yield ethyl trifluoroacetoacetate. pdx.edu While not a direct synthesis of this compound, these condensation strategies are fundamental in creating more complex fluorinated esters from simpler precursors. The reaction involves the formation of an enolate from one ester, which then attacks the carbonyl group of a second ester molecule, followed by the elimination of an alkoxide. pdx.edu

Another relevant condensation is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonic ester derivative. While typically used for forming carbon-carbon double bonds, variations of this reaction can be integral in multi-step syntheses leading to fluorinated esters. acs.org

Stereoselective Synthesis of Enantiopure this compound Analogues

The synthesis of specific enantiomers of this compound analogues is crucial, particularly for pharmaceutical applications. This is achieved through stereoselective synthesis, which employs chiral molecules and catalysts to control the three-dimensional arrangement of atoms.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgthieme-connect.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled. sigmaaldrich.com Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric alkylation and aldol (B89426) reactions to create stereocenters with high control. wikipedia.orgresearchgate.net For the synthesis of chiral phenylacetic acid derivatives, a prochiral enolate can be alkylated in the presence of a chiral auxiliary, leading to a product with high enantiomeric excess.

Catalytic asymmetric synthesis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, the enantioselective deprotonation of a ketone like tropinone (B130398) using a chiral lithium amide base has been used to set a key stereocenter in the synthesis of complex molecules. researchgate.net Similarly, nickel-catalyzed hydroalkylation of fluoroalkenes has been developed to create fluorinated compounds with adjacent chiral centers in high yields and stereoselectivities. nih.gov

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to selectively form one diastereomer out of several possibilities. This is often achieved by performing a reaction on a substrate that already contains one or more stereocenters. The existing chirality in the molecule influences the stereochemical course of the reaction. nih.gov

For example, in the synthesis of fluorinated carbocyclic nucleoside analogues, a stereoselective fluorination step was key to producing the desired diastereomer. researchgate.net Asymmetric aldol reactions using ester-derived titanium enolates with chiral auxiliaries have been shown to produce syn-aldol products with high diastereoselectivity. researchgate.net The stereochemical outcome is dictated by the formation of a highly organized, chelated transition state. Nickel-catalyzed methods have also proven effective in the diastereo- and enantioselective synthesis of vicinal difluorides, which are valuable motifs in medicinal chemistry. nih.gov

Table 2: Examples of Stereoselective Reactions for Fluorinated Compounds

Reaction Type Substrate Catalyst/Auxiliary Stereoselectivity
Hydroalkylation Fluoroalkenes Nickel-Hydride / Chiral Ligand Excellent enantio- and diastereoselectivity
Aldol Reaction Ester-derived titanium enolate (R)-(N-tosyl)phenylalaninol High diastereoselectivity (up to 32:1 dr)

| Deprotonation | Tropinone | Chiral Lithium Amide | ~90% ee |

Catalytic Methodologies in the Synthesis of this compound

Various catalytic methodologies are employed to enhance the efficiency, selectivity, and environmental friendliness of the synthesis of this compound and its precursors. Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), are classic catalysts for Friedel-Crafts reactions. For example, the acylation of 2-fluorotoluene (B1218778) with acetyl chloride, catalyzed by AlCl₃, is a key step in producing a precursor for more complex molecules, achieving yields of up to 91%. patsnap.com

Transition metal catalysis is also prominent. Palladium catalysts, for instance, are widely used in cross-coupling reactions. While not a direct synthesis of the target ester, these methods are invaluable for creating the substituted phenyl ring system. For example, a palladium-catalyzed Suzuki coupling has been used to connect a boronic acid to a triflate, forming a key carbon-carbon bond in a synthetic route. researchgate.net More advanced methods include the direct acyl-alkylation of arynes, where a cesium fluoride-promoted reaction between an aryne precursor and a β-keto ester like methyl acetoacetate (B1235776) can form substituted phenylacetate derivatives. orgsyn.org

Palladium-Catalyzed Cross-Coupling Reactions for Fluorinated Aromatics

The formation of carbon-fluorine (C–F) bonds on an aromatic ring is a challenging yet crucial transformation in organic synthesis, given the prevalence of fluorinated compounds in pharmaceuticals and agrochemicals. acs.orgacs.org Palladium-catalyzed cross-coupling reactions have become a cornerstone for creating various aryl bonds (C-C, C-N, C-O), but their application to direct fluorination was historically limited due to the difficult nature of the aryl-fluoride reductive elimination from palladium(II) intermediates. acs.orgacs.org

Breakthroughs in this area have been achieved through the development of specialized ligand systems. Researchers discovered that certain biaryl monophosphine ligands are uniquely capable of promoting the desired C–F bond formation. acs.orgacs.org These reactions typically involve the coupling of an aryl precursor (such as an aryl triflate or halide) with a fluoride (B91410) source. The catalytic cycle is generally proposed to involve oxidative addition of the aryl precursor to a Pd(0) species, followed by the challenging reductive elimination step that forms the C-F bond and regenerates the catalyst. nih.gov

Key challenges in Pd-catalyzed fluorination include:

The high stability of palladium(II) fluoride complexes, which can exist as unreactive fluorine-bridged dimers. acs.orgnih.gov

Side reactions, such as the formation of regioisomeric fluoride products arising from a deprotonation event leading to a palladium-benzyne intermediate. acs.org

To overcome these hurdles, significant research has focused on ligand design. For instance, the development of "premodified" ligands, where a molecule of the substrate is incorporated into the ligand structure, has expanded the scope of compatible substrates. acs.orgacs.org Furthermore, the use of novel Pd(0) precatalysts avoids the often inefficient in situ reduction of Pd(II) sources. acs.org These advancements represent a significant step towards making the synthesis of fluorinated aromatics, the core of this compound, more general and practical.

Table 1: Key Developments in Palladium-Catalyzed Aromatic Fluorination

Development Significance Reference
Biaryl Monophosphine Ligands Uniquely promote the difficult Ar–F reductive elimination from Pd(II). acs.orgacs.org
Premodified Ligands Expand substrate scope to include various (hetero)aryl triflates and bromides. acs.org
Novel Pd(0) Precatalysts Avoid inefficient in situ reduction of Pd(II), reducing byproducts. acs.org

Copper-Catalyzed Transformations in Related Systems

Copper catalysis has emerged as a powerful and attractive alternative to palladium-based methods for a variety of organic transformations. nih.gov Its lower cost, reduced toxicity, and rich redox chemistry (Cu⁰, Cu¹, Cu²⁺, and Cu³⁺) make it a sustainable choice for industrial and academic research. nih.gov While direct copper-catalyzed fluorination is less common than with palladium, copper plays a crucial role in transformations that can be used to synthesize precursors or related structures.

Copper catalysts are effective in a range of reactions, including:

C-C and C-Heteroatom Coupling: Copper can catalyze coupling reactions that were traditionally dominated by heavier metals like palladium, opening new synthetic routes. nih.gov

Reactions with Active Catalyst Species: Transformations using copper hydride (Cu-H), boryl copper (Cu-B), or silyl (B83357) copper (Cu-Si) as the active catalyst species are well-established for processes like semihydrogenation and hydroboration. nih.gov The regioselective addition of these copper species to carbon-carbon multiple bonds is a key step in these reactions. nih.gov

Aerobic Oxidations: Inspired by copper-containing enzymes, chemists have developed copper-catalyzed systems that use molecular oxygen as the oxidant to perform transformations like the oxidation of alcohols to aldehydes. acs.org

In the context of synthesizing derivatives or precursors for this compound, copper-catalyzed cross-coupling reactions could be employed to build the carbon skeleton before the introduction of the fluorine atom via other methods. For example, a copper-catalyzed reaction could form the phenylacetic acid structure from appropriate building blocks.

Derivatization Strategies and Analogue Synthesis for Research Purposes

The derivatization of this compound is essential for exploring structure-activity relationships in drug discovery and for creating novel materials. Modifications can be targeted at the phenyl ring, the ester group, or the acetate moiety.

Introduction of Varied Substituents on the Phenyl Ring

Introducing additional functional groups onto the 4-fluorophenyl ring allows for the fine-tuning of the molecule's electronic and steric properties. This can be achieved either by starting with an already substituted phenyl ring precursor or by post-synthetic modification of the this compound structure.

Examples of such derivatization include the synthesis of compounds like:

Methyl 2-(4-amino-2-fluorophenyl)acetate: This analogue introduces an amino group, which can significantly alter the molecule's basicity and hydrogen-bonding capabilities. bldpharm.com

Methyl 2-(4-(bromomethyl)phenyl)acetate: The introduction of a bromomethyl group provides a reactive handle for further functionalization, such as nucleophilic substitution reactions. bldpharm.com

The synthesis of these analogues often involves multi-step sequences where the desired substituents are incorporated onto the aromatic ring using standard synthetic methodologies before the final esterification or acetate side-chain formation.

Table 2: Examples of Phenyl Ring-Substituted Analogues

Compound Name CAS Number Key Substituent Reference
Methyl 2-(4-amino-2-fluorophenyl)acetate 192650-54-7 Amino (-NH₂) bldpharm.com

Modification of the Ester and Acetate Moieties

The ester and acetate portions of this compound are also common targets for modification to create a diverse library of analogues.

Ester Modification: The methyl ester is a versatile functional group that can be readily transformed into other functionalities.

Hydrolysis: Saponification of the ester with a base (e.g., NaOH) followed by acidification yields the corresponding carboxylic acid, 2-(4-fluorophenyl)acetic acid. This acid can then be coupled with various amines to form a wide range of amides using standard peptide coupling reagents.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with other alkyl or aryl groups, altering the compound's lipophilicity and metabolic stability.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol, using reducing agents like lithium aluminum hydride (LiAlH₄).

Acetate Moiety Modification: The α-carbon of the acetate group (the carbon atom between the phenyl ring and the carbonyl group) can also be functionalized.

α-Alkylation: Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles (e.g., alkyl halides) to introduce substituents at this position. This strategy allows for the elongation and branching of the side chain.

These derivatization strategies are fundamental tools for medicinal chemists and materials scientists, enabling the systematic exploration of chemical space around the core this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Methyl 2-(4-fluorophenyl)acetate. By analyzing the behavior of atomic nuclei in a magnetic field, various NMR experiments can map out the carbon skeleton and the placement of protons and fluorine atoms.

The ¹H NMR spectrum of this compound provides critical information about the number and electronic environment of hydrogen atoms. The spectrum is expected to show three distinct signals corresponding to the three types of protons in the molecule: the methyl ester protons, the benzylic methylene (B1212753) protons, and the aromatic protons.

Methyl Protons (-OCH₃): A sharp singlet is anticipated around δ 3.7 ppm, integrating to three protons. This signal's position is characteristic of protons on a methyl group attached to an ester oxygen.

Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons is expected to appear around δ 3.6 ppm. Its proximity to the aromatic ring and the ester group influences its chemical shift.

Aromatic Protons (-C₆H₄-): The four protons on the para-substituted phenyl ring give rise to a more complex pattern. Due to the symmetry of the ring and coupling to the fluorine atom, they appear as a characteristic AA'BB' system. Typically, this results in two multiplets, each integrating to two protons. The protons ortho to the fluorine (and meta to the acetate (B1210297) group) and the protons meta to the fluorine (and ortho to the acetate group) will have slightly different chemical shifts and will couple to each other and to the fluorine atom. These signals are generally observed between δ 7.0 and 7.3 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (AA') ~ 7.2 - 7.3 Multiplet (dt) 2H
Aromatic (BB') ~ 7.0 - 7.1 Multiplet (dt) 2H
Methyl (-OCH₃) ~ 3.7 Singlet 3H

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule and provides insight into their hybridization and bonding. For this compound, seven distinct signals are expected. A key feature is the carbon-fluorine coupling, which splits the signals of the carbons in the aromatic ring.

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of δ 171-172 ppm.

Aromatic Carbons (-C₆H₄-):

The carbon atom directly bonded to the fluorine (C4) will show a large one-bond coupling constant (¹JC-F) and appear as a doublet around δ 162 ppm.

The carbons ortho to the fluorine (C3, C5) will exhibit a two-bond coupling (²JC-F) and are expected around δ 115-116 ppm.

The carbons meta to the fluorine (C2, C6) will show a three-bond coupling (³JC-F) and resonate around δ 130-131 ppm.

The ipso-carbon attached to the methylene group (C1) will have a smaller four-bond coupling (⁴JC-F) and is predicted to be around δ 130 ppm.

Methylene Carbon (-CH₂-): The benzylic carbon signal is anticipated around δ 40-41 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group typically appears upfield, around δ 52 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm) Expected C-F Coupling
Carbonyl (C=O) ~ 171.5 None
Aromatic C4 (C-F) ~ 162.0 Doublet, ¹JC-F ≈ 245 Hz
Aromatic C1 ~ 130.3 Doublet, ⁴JC-F ≈ 3 Hz
Aromatic C2, C6 ~ 130.8 Doublet, ³JC-F ≈ 8 Hz
Aromatic C3, C5 ~ 115.5 Doublet, ²JC-F ≈ 21 Hz
Methyl (-OCH₃) ~ 52.2 None

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. For this compound, the spectrum is expected to show a single signal for the one fluorine atom. The chemical shift of fluorine in aromatic systems is well-characterized. In related compounds containing a 4-fluorophenyl group, the ¹⁹F chemical shift typically appears in the range of -103 to -117 ppm relative to a standard like CFCl₃. rsc.orgacs.orgnih.gov The signal may appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Two-dimensional NMR experiments are instrumental in assembling the molecular puzzle by revealing correlations between different nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show correlations between the coupled aromatic protons (the AA' and BB' systems), helping to confirm their assignments. No cross-peaks would be expected between the aromatic protons and the methylene or methyl singlets, as they are separated by more than three bonds.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons they are directly attached to (one-bond C-H correlation). sdsu.edu For this molecule, an HSQC spectrum would show cross-peaks connecting the methyl proton signal to the methyl carbon signal, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds, allowing the connection of different molecular fragments. sdsu.edu Key expected correlations for this compound include:

A correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O) and the aromatic ipso-carbon (C1).

Correlations from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the aromatic protons to adjacent and more distant carbons within the ring, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the methylene protons and the nearby aromatic protons at the C2 and C6 positions, confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the absorption of infrared light by a molecule, which causes its bonds to vibrate at specific frequencies. This provides a characteristic fingerprint of the functional groups present.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an aliphatic ester.

C-O Stretch: Two distinct C-O stretching bands are anticipated. The C-O bond between the carbonyl carbon and the ester oxygen should appear as a strong band between 1250-1300 cm⁻¹, while the O-CH₃ bond stretch will be found around 1000-1100 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the phenyl ring.

C-F Stretch: A strong absorption band for the carbon-fluorine bond stretch is expected in the range of 1100-1250 cm⁻¹.

C-H Stretch: Signals for C-H stretching will also be present. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and methyl groups) appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1735 - 1750 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak
Ester C-O Stretch 1250 - 1300 Strong
Aryl Fluoride (B91410) C-F Stretch 1100 - 1250 Strong
Aromatic C-H C-H Stretch > 3000 Medium-Weak

Mass Spectrometry for Molecular Weight and Fragmentation Patternsuni.lulibretexts.org

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile and thermally stable compounds like this compound. ajrconline.org In a typical GC-MS analysis, the compound is first separated from a mixture based on its retention time in the gas chromatography column and then introduced into the mass spectrometer for ionization and detection.

The electron ionization (EI) mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight (168.17 g/mol ). matrix-fine-chemicals.comfishersci.co.uk The fragmentation pattern provides a fingerprint for the molecule, with characteristic fragments arising from the cleavage of specific bonds. libretexts.org The most prominent fragmentation pathway involves the loss of the methoxycarbonyl group (-COOCH₃) or the methoxy (B1213986) group (-OCH₃), leading to the formation of the fluorobenzyl cation or a related fragment.

Table 2: Key Mass Fragments in the GC-MS Spectrum of this compound

m/z (mass-to-charge ratio)Fragment IonProposed Structure
168[M]⁺[C₉H₉FO₂]⁺
109[M - COOCH₃]⁺[C₇H₆F]⁺ (fluorotropylium ion)
137[M - OCH₃]⁺[C₈H₆FO]⁺
91[C₇H₇]⁺Tropylium ion (possible rearrangement and loss of F)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar and thermally labile molecules. nih.govsemanticscholar.org While GC-MS with electron ionization is more common for a compound like this compound, ESI-MS can be employed, often in conjunction with liquid chromatography. In ESI-MS, ionization typically occurs through protonation or the formation of adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). uni.lumdpi.com This results in the observation of pseudomolecular ions, which are generally more stable and less prone to fragmentation than the radical cations formed in EI-MS. semanticscholar.org This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation. nih.gov

Table 3: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺169.06593
[M+Na]⁺191.04787
[M+K]⁺207.02181
[M+NH₄]⁺186.09247

Source: PubChem uni.lu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule with a high degree of confidence. semanticscholar.orgacs.org For this compound, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. This is crucial for unambiguous identification, especially in complex samples. unimi.it The measured accurate mass is compared to the calculated theoretical mass for the chemical formula C₉H₉FO₂.

Table 4: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₉H₉FO₂
Calculated Mass168.05865 Da
Measured MassConsistent with the calculated value within a few ppm

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is used to study the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* electronic transitions within the fluorophenyl group. The presence of the benzene (B151609) ring with its delocalized π-electron system is responsible for the absorption in the ultraviolet region. The substitution on the benzene ring, including the fluorine atom and the acetate group, can influence the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The spectrum typically shows a strong absorption band around 260-270 nm, which is characteristic of the substituted benzene ring. This absorption corresponds to the π → π* transition. The exact λmax and ε values can be influenced by the solvent used for the analysis.

Table 5: UV-Vis Absorption Data for this compound

Wavelength (λmax)Molar Absorptivity (ε)SolventElectronic Transition
~265 nmVariesEthanol (B145695)π → π*

Solid-State Structural Analysis by X-ray Crystallography

Following a comprehensive search of academic literature and crystallographic databases, detailed research findings from a single-crystal X-ray diffraction analysis for this compound are not publicly available. Therefore, specific data regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided at this time.

While general physical properties are known, the precise three-dimensional arrangement of the molecules in the solid state, which is determined by X-ray crystallography, has not been reported in the searched scientific literature. This includes key details on intramolecular bond lengths and angles, as well as intermolecular interactions that govern the crystal packing.

For a complete solid-state structural analysis, a single crystal of this compound would need to be grown and subjected to X-ray diffraction analysis. Such an experiment would provide the definitive crystal structure and offer insights into the molecule's conformation and packing in the crystalline form.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It offers a balance between accuracy and computational cost, making it ideal for predicting a wide range of molecular properties. DFT calculations are used to determine the optimized molecular geometry, electronic distribution, and reactivity descriptors of Methyl 2-(4-fluorophenyl)acetate.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface (PES). For a flexible molecule like this compound, this also involves a conformational analysis to identify the most stable rotational isomers (conformers).

A potential energy surface scan is typically performed by systematically rotating specific dihedral angles of the molecule and calculating the energy at each step. uni-muenchen.deq-chem.com For this compound, a key dihedral angle is the one defining the rotation of the phenyl ring relative to the acetate (B1210297) group. The results of such a scan would reveal the lowest energy conformer. Studies on similar molecules, such as 1-(4-fluorophenyl)piperazine, have successfully used this method to identify the most stable conformation. researchgate.netindexcopernicus.comdergipark.org.tr

Based on studies of structurally related compounds, the following geometric parameters are expected:

The 4-fluorophenyl ring will be largely planar.

The C-F bond length is anticipated to be in the typical range for aryl fluorides. For instance, in a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the C-F bond length was calculated to be 1.352 Å. ajchem-a.com

The C-C bond lengths within the phenyl ring will show the characteristic aromatic pattern, averaging around 1.39 Å. ajchem-a.com

The geometry around the ester group will be similar to that in other acetate esters, such as ethyl acetate, with a C=O bond length around 1.21 Å and C-O single bond lengths of approximately 1.34 Å.

Interactive Table: Predicted Bond Parameters for this compound

Parameter Atom Pair/Triplet Predicted Value Reference Compound
Bond Length C-F ~1.35 Å 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com
Bond Length C=O (carbonyl) ~1.21 Å Ethyl Acetate
Bond Length C-O (ester) ~1.34 Å Ethyl Acetate
Bond Length C-C (aromatic) ~1.39 Å 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com
Bond Angle C-C-F ~118-120° General Aryl Fluorides

The conformational analysis would likely show that the most stable conformer has the acetate group oriented in a way that minimizes steric hindrance with the phenyl ring.

Molecular Docking Simulations for Biological Target Interactions

Rational Design of Derivatives with Enhanced Interaction

The principles of rational design are often applied to molecules containing the 4-fluorophenyl moiety to enhance their interaction with biological targets. By systematically modifying the molecular structure and assessing the resulting changes in activity, researchers can establish a clear structure-activity relationship (SAR). This knowledge is crucial for designing new derivatives with improved potency and selectivity.

For instance, in studies on analogous compound series, the presence and position of the halogen substitute on the fluorophenyl ring have been found to be essential for inhibitory effects on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk Research on analogues of FPMINT, a compound containing a fluorophenyl group, has demonstrated that modifications to other parts of the molecule can significantly impact biological activity. frontiersin.org Replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring, for example, was shown to abolish inhibitory effects on both ENT1 and ENT2. frontiersin.org However, the subsequent addition of specific groups, such as a methyl, ethyl, or oxymethyl group to the benzene ring, could restore this activity. polyu.edu.hkfrontiersin.org

This systematic approach, combining synthesis with biological testing and computational docking, allows for the rational design of derivatives. Molecular docking analyses can help elucidate the binding sites of these compounds, revealing that they may differ from those of other conventional inhibitors. polyu.edu.hk The goal is to guide future structural modifications to further improve potency and selectivity. frontiersin.org

The following table illustrates the structure-activity relationship for a series of FPMINT analogues, highlighting how structural changes influence inhibitory concentrations against ENT1 and ENT2.

Table 1: Inhibitory Activity of FPMINT Analogues

Compound Modification IC50 ENT1 (µM) IC50 ENT2 (µM)
2b Analogue with modifications 12.68 2.95
2a Analogue with modifications 104.92 No inhibition
3b Analogue with modifications 1.65 No inhibition
3c Analogue with modifications 2.38 0.57
1b N-naphthalene modification 1.82 No effect
1c N-naphthalene modification 171.11 36.82
1a & 1e N-naphthalene modification Negligible effect Negligible effect
3a Fluorophenyl modification No effect No effect

Data sourced from studies on FPMINT analogues. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov For derivatives of this compound, QSAR models can predict their biological efficacy, thereby reducing the time and cost associated with synthesizing and testing a large number of compounds.

The QSAR modeling process typically involves several key steps:

Data Set Selection : A set of molecules with known biological activities (e.g., IC50 values) is selected. This set is randomly divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development : Statistical methods are employed to build the QSAR model. These can range from Multiple Linear Regression (MLR) to more complex non-linear methods like Artificial Neural Networks (ANN). nih.gov ANNs, which use layers of neurons and activation functions, are often used to capture complex, non-linear relationships between molecular structure and activity. nih.govnih.gov

Model Validation : The model's ability to predict the activity of the test set compounds is evaluated to ensure its robustness and reliability.

QSAR models provide suggestions for the design of new drugs by linking specific molecular descriptors to biological activity. nih.gov For example, a fingerprint-based artificial neural network QSAR (FANN-QSAR) method has been shown to be a useful approach for predicting the bioactivities of ligands and can be applied as a virtual screening tool to identify novel lead compounds from large databases. nih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules like this compound. mdpi.comajchem-a.com These theoretical calculations can provide valuable information about the molecule's vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra, which aids in its structural characterization.

DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can accurately predict molecular geometry, bond lengths, and bond angles. ajchem-a.com From the optimized geometry, vibrational frequencies can be computed. These calculated frequencies are often in excellent agreement with experimental data obtained from FT-IR spectroscopy. ajchem-a.com

Similarly, computational models can predict chemical shifts in ¹H and ¹³C NMR spectra. For related compounds, DFT calculations have successfully assigned signals to specific atoms within the molecule. For instance, in a pyridazinone derivative containing a 4-fluorophenyl group, the signal for the carbon attached to the fluorine atom (C-F) was computationally assigned, along with the various carbons of the aromatic and heterocyclic rings. mdpi.com

The comparison between theoretical and experimental data is a cornerstone of this approach, providing confidence in the structural assignment.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies for a Related Oxadiazole

Assignment Experimental FT-IR (cm⁻¹) Calculated (B3LYP/6-311++G) (cm⁻¹)
C-H str. (Aromatic) 3105 3100-3070
C=N str. (Oxadiazole) 1614 1610
C=C str. (Aromatic) 1575 1580
C-F str. 1230 1235
C-O-C str. (Oxadiazole) 1066 1070

Data adapted from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Mechanistic Studies of Chemical Reactions via Computational Methods

Computational chemistry offers profound insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, and crucial intermediates and transition states. smu.edu

This detailed analysis allows for the elucidation of the reaction pathway, step-by-step. smu.edu For example, a computational study on the hydrolysis of an ester like this compound would involve modeling the approach of the nucleophile (e.g., a water molecule or hydroxide (B78521) ion), the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group.

Advanced computational approaches, such as the United Reaction Valley Approach (URVA), analyze the reaction path to partition the mechanism into distinct phases:

Contact Phase : Initial van der Waals interactions. smu.edu

Preparation Phase : Reactants geometrically and electronically prepare for the main chemical event. smu.edu

Transition State Phase : The critical bond-forming and bond-breaking processes occur. smu.edu

Product Adjustment Phase : The newly formed products relax into their stable geometries. smu.edu

Separation Phase : The products move apart. smu.edu

These computational methods can also be used to calculate reaction kinetics, such as rate coefficients, using theories like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com Such studies provide a fundamental understanding of the factors controlling the reaction, including the roles of catalysts or solvent molecules. rsc.org

Reactivity Studies and Chemical Transformations

Reactivity of the Ester Group: Hydrolysis and Transesterification

The methyl ester group in Methyl 2-(4-fluorophenyl)acetate is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions. vulcanchem.com

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 2-(4-fluorophenyl)acetic acid. Basic hydrolysis, or saponification, is typically irreversible and involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Acid-catalyzed hydrolysis is an equilibrium process that requires the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) under acidic conditions will produce Ethyl 2-(4-fluorophenyl)acetate and methanol (B129727). masterorganicchemistry.comcoleparmer.com This reaction is reversible and often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com Lipase-catalyzed transesterification is also a viable green alternative for such transformations. nih.gov

Table 1: Key Reactions of the Ester Group
ReactionReagentsProductGeneral Conditions
HydrolysisH₂O, H⁺ or OH⁻2-(4-fluorophenyl)acetic acidAcid or base catalysis
TransesterificationR'OH, H⁺ or OR'⁻Alkyl 2-(4-fluorophenyl)acetateAcid or base catalysis, often in excess alcohol

Reactivity of the Fluorophenyl Moiety

The fluorophenyl group's reactivity is characterized by aromatic substitution reactions. The fluorine atom and the methylene (B1212753) acetate (B1210297) group influence the electron density of the aromatic ring, thereby directing incoming electrophiles or enabling nucleophilic attack.

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to occur, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the fluorine atom can act as a leaving group. While the CH₂COOCH₃ group is electron-withdrawing via induction, it is not a strong activating group for SNAr.

However, the reactivity of aryl halides in SNAr reactions increases in the order I < Br < Cl < F, which is the opposite of the trend in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the nucleophilic attack on the carbon bearing the halogen, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic. youtube.com Therefore, under forcing conditions or with very strong nucleophiles, the fluorine atom in this compound can be displaced. The presence of additional electron-withdrawing groups on the ring would significantly facilitate this reaction. masterorganicchemistry.com

In electrophilic aromatic substitution (SEAr), an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The regioselectivity of this reaction is governed by the existing substituents on the ring. libretexts.org

In this compound, we have two substituents to consider:

Fluorine: A deactivating but ortho-, para-directing group due to the interplay of its inductive withdrawal and resonance donation effects. libretexts.org

-CH₂COOCH₃: This alkyl ester group is deactivating and meta-directing due to its inductive electron-withdrawing nature.

The combined influence of these two groups will direct incoming electrophiles. The ortho- and para-directing influence of the fluorine atom and the meta-directing influence of the methylene acetate group can lead to a mixture of products, with the exact substitution pattern depending on the reaction conditions and the nature of the electrophile.

Table 2: Directing Effects in Electrophilic Aromatic Substitution
SubstituentEffect on ReactivityDirecting Influence
-FDeactivatingOrtho, Para
-CH₂COOCH₃DeactivatingMeta

Reactions at the Alpha-Carbon of the Acetate Moiety

The carbon atom adjacent to the carbonyl group, known as the alpha-carbon, possesses acidic protons. libretexts.org The presence of the ester group allows for the deprotonation of this alpha-carbon by a suitable base to form a resonance-stabilized enolate. youtube.com This enolate is a potent nucleophile and can react with various electrophiles. libretexts.org

For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) will generate the corresponding enolate. This enolate can then undergo reactions such as:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the alpha-carbon.

Aldol-type reactions: Condensation with aldehydes or ketones.

Halogenation: Reaction with sources of electrophilic halogens, such as N-bromosuccinimide (NBS), to introduce a halogen at the alpha-position.

Oxidation and Reduction Pathways of the Compound

Oxidation: The alpha-carbon of this compound can be oxidized. A known method for the oxidation of aryl acetates to α-ketoesters involves the use of aqueous tert-butyl hydroperoxide (TBHP) and a copper catalyst, such as CuO. researchgate.net Applying this method to this compound would be expected to yield Methyl 2-(4-fluorophenyl)-2-oxoacetate.

Reduction: The ester functionality can be reduced to the corresponding primary alcohol, 2-(4-fluorophenyl)ethanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.

Mechanistic Investigations of Key Transformations

The mechanisms of the primary reactions involving this compound are well-established in organic chemistry.

Ester Hydrolysis and Transesterification: Under basic conditions, these reactions proceed through a nucleophilic acyl substitution mechanism involving a tetrahedral intermediate. masterorganicchemistry.com In acidic media, the mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack and subsequent elimination. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The generally accepted mechanism is a two-step addition-elimination process. The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comchemistrysteps.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

Electrophilic Aromatic Substitution (SEAr): This reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The aromatic ring attacks the electrophile, and in the second step, a proton is removed to restore aromaticity. youtube.com

Alpha-Carbon Reactions: These reactions proceed through the formation of an enol or enolate intermediate. libretexts.org Base-catalyzed reactions involve the formation of the enolate, which then acts as a nucleophile. youtube.com Acid-catalyzed reactions proceed through the enol tautomer. libretexts.org

Specific mechanistic studies for every transformation of this compound are not extensively documented in publicly available literature, but the compound is expected to follow these general, well-understood mechanistic pathways.

Advanced Analytical Methodologies in Research

High-Resolution Chromatographic Techniques for Separation and Purity

Chromatographic methods are fundamental to assessing the purity of methyl 2-(4-fluorophenyl)acetate, separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. In a typical quality control or research setting, reverse-phase HPLC is employed to determine the purity of the compound. ambeed.combldpharm.com This method involves a non-polar stationary phase and a polar mobile phase. The fluorophenyl group provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification. sielc.com

A common HPLC method for related fluorophenylacetic acids, which is adaptable for the methyl ester, uses a C18 or similar column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic or acetic acid to ensure sharp peak shapes. sielc.com Detection is typically performed at a wavelength around 264 nm, where the aromatic ring exhibits strong absorbance. sielc.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Value
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Detector UV-Vis Diode Array Detector (DAD)
Wavelength 264 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

| Column Temp. | 30 °C |

Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller stationary phase particles (typically less than 2 µm). This advancement leads to significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. The fundamental principles of separation and detection remain the same, and methods can often be transferred from HPLC with appropriate adjustments for the higher pressures and faster flow rates. ambeed.combldpharm.com For this compound, a UPLC method would offer a more rapid and efficient means of purity assessment, which is particularly valuable in high-throughput screening environments.

As a moderately volatile ester, this compound is well-suited for analysis by Gas Chromatography (GC). This technique is highly effective for assessing purity and quantifying the compound, especially when checking for volatile impurities. In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column.

For analysis, a non-polar or mid-polarity column (e.g., a 5% phenyl-polysiloxane phase) is typically used. Detection can be achieved with a Flame Ionization Detector (FID), which offers robust, universal detection for organic compounds, or more definitively with a Mass Spectrometer (GC-MS), which provides both retention time data and mass fragmentation patterns to confirm the compound's identity.

Table 2: Typical GC Parameters for this compound Analysis

Parameter Value
Column Capillary (e.g., 30 m x 0.25 mm, 0.25 µm film)
Stationary Phase 5% Phenyl Polydimethylsiloxane (e.g., DB-5)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

| Oven Program | e.g., 100 °C hold 2 min, ramp 10 °C/min to 280 °C |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a destructive technique used to determine the mass percentages of the constituent elements in a sample. It serves as a fundamental check of a compound's empirical formula. For this compound, with the molecular formula C₉H₉FO₂, the analysis would be conducted to verify the percentages of carbon, hydrogen, and fluorine. bldpharm.commatrix-fine-chemicals.com The oxygen content is typically determined by difference. The experimentally measured values are compared against the theoretically calculated percentages to confirm the stoichiometric purity of the synthesized compound.

Table 3: Elemental Composition of this compound (C₉H₉FO₂)

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical %
Carbon C 12.011 108.099 64.28%
Hydrogen H 1.008 9.072 5.39%
Fluorine F 18.998 18.998 11.30%
Oxygen O 15.999 31.998 19.03%

| Total | | | 168.167 | 100.00% |

Optical Rotation Measurements for Chiral Purity Determination

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light. This property is exclusive to chiral molecules—molecules that are non-superimposable on their mirror images (enantiomers).

This compound, in its parent form, is an achiral molecule. Its structure lacks a stereocenter; specifically, the alpha-carbon atom (the carbon adjacent to the carbonyl group) is bonded to two identical hydrogen atoms. Because it is achiral, this compound does not have enantiomers and therefore does not exhibit optical activity. Its optical rotation value is zero.

However, the determination of optical rotation and enantiomeric excess (ee) is critically important for chiral derivatives of this compound. nih.govscispace.com For instance, if one of the alpha-hydrogens were to be substituted with another group (e.g., an amino group to form methyl 2-amino-2-(4-fluorophenyl)acetate), a chiral center would be created. chemsrc.com In such cases, polarimetry would be an essential technique to measure the optical rotation of the enantiomers and to determine the enantiomeric purity of the sample, which is a crucial parameter in the synthesis of pharmaceuticals and other bioactive molecules. nih.gov

Research Applications and Potential Biological Relevance

Role as a Chemical Building Block and Intermediate in Complex Molecule Synthesis

In synthetic organic chemistry, "building blocks" are foundational molecules used as starting materials to create more elaborate compounds. cymitquimica.com Methyl 2-(4-fluorophenyl)acetate serves as such a building block, primarily due to the strategic placement of the fluorine atom and the ester functional group. The introduction of fluorine into organic molecules can modulate key physical and chemical properties, including stability, lipophilicity, acidity, and reactivity, without significant steric changes. sigmaaldrich.com This makes fluorinated building blocks highly desirable in the development of new materials and therapeutic agents. sigmaaldrich.combiesterfeld.no

As a precursor, this compound provides a foundational structure that can be chemically modified in multi-step syntheses. While not listed as a controlled precursor in the context of illicit substance manufacturing, its role in legitimate medicinal chemistry research is significant. unodc.orgincb.org The phenylacetic acid framework is a common motif in drug design, and the 4-fluoro substitution offers a specific advantage. The fluorine atom can enhance metabolic stability and improve a molecule's ability to cross biological membranes. For instance, related structures like bis(4-fluorophenyl)methyl carbamates have been synthesized as part of research into new selective antagonists for the M₁ muscarinic receptor, demonstrating how the fluorophenyl moiety is a key component carried through the synthetic process. mdpi.com

The core structure of this compound can act as a scaffold, a central framework upon which other chemical groups are added to create a library of new compounds with diverse biological activities. This approach is fundamental to modern drug discovery. The bis(4-fluorophenyl)methyl scaffold, for example, was systematically modified in the design of M₁ receptor ligands to optimize binding properties. mdpi.com Similarly, the fluorophenyl group is an essential component in a class of molecules designed as inhibitors for equilibrative nucleoside transporters (ENTs), which are important targets in chemotherapy and for regulating adenosine (B11128) function. frontiersin.orgpolyu.edu.hk

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding how a molecule's chemical structure correlates with its biological effect. By making systematic modifications to a lead compound, researchers can identify which parts of the molecule are essential for its activity.

The position of the fluorine atom on the phenyl ring can significantly influence a molecule's interaction with biological targets. Fluorine is highly electronegative, creating a strong dipole moment and altering the electronic nature of the aromatic ring, which in turn can affect binding affinity and metabolic stability. researchgate.net In studies of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen, such as fluorine, on the phenyl moiety was found to be essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk This highlights the critical role of the fluoro-substitution in the molecular design of these specific inhibitors.

This compound and its derivatives are investigated for their potential to modulate specific biological pathways. A key example is the research on inhibitors of equilibrative nucleoside transporters (ENTs), which play a vital role in nucleoside salvage pathways and modulating adenosine signaling. frontiersin.orgpolyu.edu.hk

In a study of analogues of FPMINT, a known ENT inhibitor, modifications to the fluorophenyl group led to significant changes in inhibitory potency and selectivity against ENT1 and ENT2. The data demonstrates how subtle structural changes can fine-tune the biological activity of the compound. For example, compound 3c emerged as the most potent inhibitor of both ENT1 and ENT2 among the tested analogues. frontiersin.orgpolyu.edu.hk

Table 1: Inhibitory Activity of FPMINT Analogues on ENT1 and ENT2 This interactive table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various compounds, illustrating the structure-activity relationship.

Compound Modification IC₅₀ on ENT1 (µM) IC₅₀ on ENT2 (µM) Selectivity
FPMINT Parent Compound ~10-20 ~2-4 ENT2 Selective
2a Analogue 104.92 No Inhibition ENT1 Selective
2b Analogue 12.68 2.95 ENT2 Selective
3a Analogue No Inhibition No Inhibition Inactive
3b Analogue 1.65 No Inhibition ENT1 Selective
3c Analogue 2.38 0.57 ENT2 Selective

Data sourced from Frontiers in Pharmacology and the PolyU Institutional Research Archive. frontiersin.orgpolyu.edu.hk

The study found that compound 3c acts as an irreversible and non-competitive inhibitor, reducing the maximum rate of transport (Vmax) without affecting the substrate binding affinity (Km). frontiersin.orgpolyu.edu.hk This detailed mechanistic insight is crucial for the development of new therapeutic agents targeting these pathways.

Biological Research Endeavors

Research involving the 4-fluorophenylacetate moiety is primarily concentrated in the field of medicinal chemistry. The main endeavors include:

Development of ENT Inhibitors: As detailed, the 4-fluorophenyl group is a key feature in a series of compounds being studied as potent and selective inhibitors of ENT1 and ENT2. frontiersin.orgpolyu.edu.hk These transporters are targets for cancer chemotherapy and for conditions involving adenosine signaling.

Muscarinic Receptor Ligands: The related bis(4-fluorophenyl)methyl scaffold has been a focus of research for developing selective antagonists for the M₁ muscarinic acetylcholine (B1216132) receptor, which is a target for treating cognitive deficits in neurological disorders. mdpi.com

Investigations into Enzyme Inhibition (e.g., Cytochrome P450, HIV-1 Integrase)

There is no available scientific literature detailing studies on the direct inhibitory effects of this compound on cytochrome P450 enzymes. Similarly, while the field of HIV research is extensive, and many compounds have been investigated as HIV-1 integrase inhibitors, there are no specific studies that identify or provide data for this compound in this capacity. Research on HIV-1 integrase inhibitors tends to focus on more structurally complex molecules that interact with the enzyme's active site. nih.govnih.gov

Research on Receptor Interactions (e.g., GABAA receptor)

Studies on Antimicrobial Activity (e.g., Biofilm Inhibition)

A search for the antimicrobial or anti-biofilm properties of this compound yielded no specific results. The existing body of research on anti-biofilm agents covers a vast array of natural and synthetic compounds, but this particular ester is not among them.

Research into Anticancer and Cytotoxic Mechanisms

No published studies were found that have evaluated the cytotoxic or anticancer mechanisms of this compound. There is no available data, such as IC₅₀ values, from assays on cancer cell lines, nor are there any investigations into its potential pro-apoptotic or anti-proliferative effects.

Exploration in Chemical Biology and Material Science Research

Future Directions and Emerging Research Avenues

Exploiting Methyl 2-(4-fluorophenyl)acetate in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for identifying lead compounds. medchemexpress.com This approach utilizes small, low-complexity molecules, or "fragments," that bind to biological targets with low affinity but high ligand efficiency. nih.gov The 4-fluorophenylacetate scaffold, derivable from this compound, represents an ideal fragment for FBDD campaigns due to its desirable physicochemical properties, including a low molecular weight and the presence of a fluorine atom, which can be a valuable probe in certain screening techniques. medchemexpress.comdrugdiscoverychemistry.com

The core strategy in FBDD involves identifying these initial fragment hits and then systematically growing, linking, or merging them to generate more potent and selective lead compounds. nih.govresearchgate.net The 4-fluorophenylacetate fragment can serve as a foundational anchor point for such elaboration. The fluorine atom, in particular, is advantageous for screening methods like ¹⁹F NMR spectroscopy, which offers high sensitivity and can readily detect fragment binding to a target protein. drugdiscoverychemistry.com

Future research will likely focus on the design and synthesis of specialized fragment libraries based on the this compound core. These libraries will explore diverse substitutions on the phenyl ring and modifications of the acetate (B1210297) group to probe the chemical space around a target's binding site more effectively. nih.gov The development of novel chemical biology tools to validate the binding of these fragments and guide their optimization will also be a key area of investigation.

Table 1: Key Parameters in Fragment-Based Drug Discovery (FBDD)

ParameterDescriptionRelevance to this compound
Molecular Weight (MW) Typically ≤ 300 Da for fragments. medchemexpress.comThe core scaffold derived from this compound readily falls within this range.
Ligand Efficiency (LE) A measure of the binding energy per heavy atom. High LE is a hallmark of a good fragment.The compact nature of the 4-fluorophenylacetate scaffold can lead to high ligand efficiency.
Rule of Three (Ro3) A set of guidelines for fragment properties (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). medchemexpress.comDerivatives can be designed to adhere to these principles, ensuring good starting points for optimization.
Screening Techniques Methods used to detect weak fragment binding, such as NMR, X-ray crystallography, and Surface Plasmon Resonance (SPR). nih.govThe fluorine atom is a powerful handle for ¹⁹F NMR-based screening. drugdiscoverychemistry.com

Application of Artificial Intelligence and Machine Learning in Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development by enabling rapid and accurate prediction of molecular properties, thereby reducing the time and cost associated with experimental studies. acs.orgiapchem.org For derivatives of this compound, AI/ML models can be employed to forecast a wide range of critical parameters, from fundamental physicochemical properties to complex biological activities and pharmacokinetic profiles. greenstonebio.comaurigeneservices.com

One of the most significant applications of AI/ML in this context is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. greenstonebio.comaurigeneservices.comnih.gov By training models on large datasets of known compounds, researchers can predict the ADMET profiles of novel derivatives of this compound before they are even synthesized. iapchem.org This allows for the early identification of candidates with unfavorable properties, enabling a more focused and efficient drug discovery process. aurigeneservices.com

Furthermore, AI/ML algorithms, such as deep neural networks and random forests, can be used to predict the biological activity of these compounds against specific targets. acs.orgnih.govnih.gov These models learn from the structural features of molecules and their corresponding experimental activities to establish quantitative structure-activity relationships (QSAR). acs.org For instance, a multimodal deep learning model called F-CPI has been developed to predict changes in compound bioactivity upon fluorine substitution, a tool directly applicable to the derivatives of this compound. nih.gov

Table 2: Predictive AI/ML Models in Drug Discovery

Model TypeApplication for this compound DerivativesPredicted Properties
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity against various targets.IC₅₀/EC₅₀ values, binding affinity. acs.org
ADMET Prediction Models Forecasting pharmacokinetic and toxicity profiles.Solubility, permeability, metabolic stability, cytotoxicity. greenstonebio.comaurigeneservices.com
Generative Models Designing novel derivatives with desired properties.Novel chemical structures with predicted high activity and favorable ADMET.
Chemprop-RDKit A graph neural network for predicting a wide range of molecular properties.Physicochemical properties and 41 ADMET endpoints. greenstonebio.com

Development of Advanced Synthetic Routes for Complex Derivatizations

While this compound is a readily accessible starting material, the synthesis of complex, highly functionalized derivatives often requires the development of novel and more efficient synthetic methodologies. Future research in this area will focus on creating advanced catalytic systems and reaction pathways that allow for precise and versatile modifications of the core structure.

A key area of development will be in the late-stage functionalization of the phenyl ring. Traditional methods often require multi-step sequences to introduce additional substituents. Modern approaches, such as palladium and norbornene co-catalyzed reactions (Catellani-type reactions), offer powerful tools for the ortho- and ipso-functionalization of aryl halides in a single step. researchgate.net Applying these and other transition-metal-catalyzed cross-coupling reactions to derivatives of this compound will enable the rapid generation of diverse compound libraries.

Furthermore, the development of novel methods for the introduction of fluorine and fluorinated groups is of significant interest. sciencedaily.comnih.gov Given the profound impact of fluorine on the biological properties of molecules, new catalytic methods for selective fluorination and the synthesis of novel fluoroalkylated derivatives of phenylacetic acid will be a major focus. youtube.com Additionally, the use of electrochemical methods for C-H/N-H cross-coupling reactions presents a sustainable and efficient strategy for creating complex nitrogen-containing derivatives. acs.org

Expanding the Scope of Biological Target Exploration and Mechanistic Elucidation

Identifying the specific biological targets of bioactive small molecules is a critical yet often challenging step in drug discovery. nih.gov For novel derivatives of this compound that exhibit interesting phenotypic effects in cell-based assays, determining their mechanism of action is paramount. Future research will increasingly rely on advanced chemical biology and proteomic approaches for target deconvolution. nih.govresearchgate.net

Techniques such as affinity-based proteomics, where a derivative of the compound is used as a "bait" to pull down its binding partners from cell lysates, will be instrumental. Subsequent identification of these proteins by mass spectrometry can reveal the direct molecular targets. Another powerful approach is the use of genetic screening platforms, such as CRISPR-based methods, to identify genes that are essential for the activity of a particular compound. nih.gov

The exploration of novel biological targets for fluorinated compounds is an active area of research. rsc.orgnih.gov The unique properties imparted by fluorine can lead to interactions with targets that are not effectively modulated by non-fluorinated analogs. Therefore, screening libraries of this compound derivatives against a wide range of biological targets, including those previously considered "undruggable," holds significant promise for the discovery of new therapeutic agents. nih.gov The development of bifunctional small molecules, such as PROTACs (Proteolysis Targeting Chimeras), which can recruit a target protein to the cellular degradation machinery, represents another exciting avenue for derivatives of this compound. youtube.com

Integration with Advanced Analytical Platforms for High-Throughput Screening in Research

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against biological targets. nih.govbmglabtech.com The future of HTS lies in its integration with more sophisticated analytical platforms that provide richer, more detailed information beyond a simple "hit" or "no-hit" result. ewadirect.com

A key development is the coupling of HTS with mass spectrometry (MS). nih.govyoutube.com This combination allows for label-free detection of reaction products and can provide direct information about the binding of a compound to its target. Microfluidic technologies, which enable the manipulation of picoliter to nanoliter volumes of liquids, are being integrated with MS to create ultra-high-throughput screening systems. acs.orgnih.gov These platforms can significantly reduce reagent consumption and increase the speed of analysis, making them ideal for screening large libraries of this compound derivatives.

Quantitative HTS (qHTS) is another emerging paradigm where compounds are screened at multiple concentrations, providing dose-response curves for all compounds in a library. nih.gov This approach, when combined with complex phenotypic assays, such as those using high-content imaging or whole organisms, can provide a wealth of information about the biological effects of a compound. broadinstitute.org The integration of these advanced HTS platforms will be crucial for efficiently exploring the biological potential of the vast chemical space accessible from this compound.

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-fluorophenyl)acetate?

Methodological Answer:
The compound is typically synthesized via two primary routes:

  • Esterification: Reacting 4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux, followed by purification via distillation or recrystallization .
  • Aldehyde Route: Using 4-fluorobenzaldehyde and methyl oxalyl chloride with a base (e.g., triethylamine) to form the oxoacetate intermediate, which is reduced to the final product .
    Key Considerations: Acid catalyst selection impacts reaction efficiency, while purification methods affect yield and purity.

Advanced: How can reaction conditions be optimized for higher yield in synthesizing this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Testing alternatives to H₂SO₄, such as p-toluenesulfonic acid or ionic liquids, to reduce side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to traditional methanol .
  • Temperature Control: Lowering reaction temperatures (e.g., 0–5°C) during aldehyde condensation steps to minimize decomposition .
    Data-Driven Approach: Use design of experiments (DoE) to statistically evaluate parameter interactions and identify optimal conditions .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the ester group (-COOCH₃) and fluorophenyl substituent (δ ~7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS): ESI-MS or GC-MS identifies the molecular ion peak (m/z ~182 for C₉H₉FO₂) and fragmentation patterns .
  • IR Spectroscopy: Peaks at ~1740 cm⁻¹ (C=O stretch) and ~1220 cm⁻¹ (C-F stretch) validate functional groups .

Advanced: How can stereochemical purity of chiral derivatives (e.g., Methyl D-2-(4-fluorophenyl)glycinate HCl) be ensured?

Methodological Answer:

  • Chiral Chromatography: Use HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers .
  • Circular Dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
  • Asymmetric Synthesis: Employ chiral catalysts (e.g., BINAP-metal complexes) during glycinate synthesis to enhance enantiomeric excess (ee) .

Basic: What are the known biological activities of this compound and its analogs?

Methodological Answer:

  • Antimicrobial Activity: Fluorophenyl esters exhibit moderate activity against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Anticancer Potential: Derivatives like Methyl 2-(4-cyano-3-fluorophenyl)acetate show cytotoxicity in vitro via apoptosis induction .
  • Enzyme Inhibition: Analogous compounds (e.g., 4F-MPH) bind to monoamine transporters, suggesting neuropharmacological applications .

Advanced: How can researchers resolve contradictions in reported biological activity data for fluorophenyl acetate derivatives?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., bromine vs. fluorine) on bioactivity using similarity scores (e.g., 0.72–0.79 in ).
  • Replicate Studies: Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis: Aggregate data from multiple sources to identify trends, such as enhanced activity with electron-withdrawing groups (e.g., -CN, -Br) .

Basic: What regulatory standards apply to reference materials of this compound?

Methodological Answer:

  • Compliance: Reference materials must meet USP, EMA, JP, or BP standards for purity (>98%), identity (via NMR/MS), and stability .
  • Documentation: Certificates of Analysis (CoA) should include batch-specific data (e.g., residual solvents, heavy metals) .

Advanced: How do fluorine substituents influence the chemical reactivity of this compound?

Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity increases the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic aromatic substitution .
  • Steric Effects: The small size of fluorine minimizes steric hindrance, facilitating reactions at the para position (e.g., cross-coupling with Pd catalysts) .
    Case Study: Methyl 2-(4-bromo-5-fluoro-2-methylphenyl)acetate shows distinct reactivity due to combined halogen effects .

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

  • Storage: Store at room temperature in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months) to assess degradation (e.g., ester hydrolysis to acetic acid) .

Advanced: How can computational modeling predict the pharmacokinetics of this compound derivatives?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Docking Studies: Simulate binding to biological targets (e.g., dopamine transporters for 4F-MPH) using AutoDock Vina .
    Validation: Correlate in silico predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: How are comparative studies designed to evaluate this compound against structural analogs?

Methodological Answer:

  • Structural Modifications: Synthesize analogs with substituent variations (e.g., -Cl, -CH₃) and compare physicochemical properties (logP, solubility) .
  • Biological Screening: Test analogs in parallel assays (e.g., MIC for antimicrobial activity) to rank efficacy .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Pd-Catalyzed Coupling: The para-fluorine activates the aryl ring for Suzuki-Miyaura reactions with boronic acids, forming biaryl derivatives .
  • DFT Calculations: Analyze transition states to predict regioselectivity and optimize ligand-catalyst systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.